O3-deacetyl rocuronium bromide
Description
Chemical Classification of Rocuronium (B1662866) Bromide within Aminosteroidal Neuromuscular Blockers
Rocuronium bromide is classified as a non-depolarizing neuromuscular blocking agent with an aminosteroid (B1218566) chemical structure. nkfr.org This class of NMBAs is characterized by a rigid steroid nucleus that serves as a scaffold for quaternary ammonium (B1175870) groups, which are crucial for their interaction with the nicotinic acetylcholine (B1216132) receptor. Rocuronium is a monoquaternary aminosteroid and an analog of vecuronium (B1682833). drugbank.com The development of aminosteroid NMBAs, beginning with pancuronium, was a significant advancement, offering greater metabolic stability and a reduced tendency to cause histamine (B1213489) release compared to the benzylisoquinolinium compounds.
Contextualization of O3-Deacetyl Rocuronium Bromide as a Major Metabolite of Rocuronium Bromide
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Formula | C30H51BrN2O3 | lgcstandards.com |
| Molecular Weight | 567.64 g/mol | lgcstandards.com |
| CAS Number | 119302-86-2 | lgcstandards.com |
| Appearance | Off-white to Pale Yellow Solid | pharmaffiliates.com |
| Melting Point | 202-204°C (decomposes) | chemicalbook.com |
| Storage Temperature | -20°C | lgcstandards.com |
Metabolism and Pharmacokinetics
Research indicates that rocuronium undergoes metabolism in the body, leading to the formation of various metabolites. A study utilizing ultra-high-performance liquid chromatography-quadrupole-exactive-orbitrap mass spectrometry (UHPLC-QE-orbitrap-MS) to analyze human bile samples identified thirteen metabolites of rocuronium. bvsalud.org These included eleven phase I metabolites and two phase II metabolites. bvsalud.org This finding suggests that the metabolic pathway of rocuronium is more extensive than previously understood. bvsalud.org
The formation of this compound occurs through hepatic deacetylation. nih.gov This metabolite has been observed in the plasma and urine of individuals administered rocuronium. fda.gov The neuromuscular blocking activity of this compound is significantly lower than that of the parent drug. fda.govresearchgate.net
Analytical Methodologies
Several analytical techniques are employed for the identification and quantification of this compound, often in the context of analyzing rocuronium bromide and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the analysis of rocuronium and its related compounds. A hydrophilic interaction liquid chromatography (HILIC) method has been developed for the determination of rocuronium bromide in the presence of its main impurities, including 17-desacetylrocuronium (impurity C). mfd.org.mk This method utilizes a bare silica (B1680970) column with a mobile phase consisting of acetonitrile (B52724) and ammonium formate (B1220265) buffer. mfd.org.mk The validation of such methods demonstrates their suitability for quality control of pharmaceutical preparations. mfd.org.mk
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and quantification of metabolites. The use of UHPLC-QE-orbitrap-MS has been instrumental in identifying previously unknown metabolites of rocuronium in human bile. bvsalud.org More recently, portable mass spectrometers have been explored for the rapid quantification of rocuronium in whole blood, which can aid in developing individualized pharmacokinetic-pharmacodynamic models. nih.gov A study using a portable MS showed a strong correlation with traditional HPLC-MS methods for measuring rocuronium concentrations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the definitive structural identification and conformational analysis of rocuronium-related compounds. It provides detailed information about the molecular structure, which is crucial for characterizing impurities and metabolites like this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56N2O2.2BrH/c1-30-14-13-24-23(25(30)20-26(29(30)35)32(3)15-7-5-8-16-32)12-11-22-19-28(34)27(21-31(22,24)2)33(4)17-9-6-10-18-33;;/h22-29,34-35H,5-21H2,1-4H3;2*1H/q+2;;/p-2/t22-,23+,24-,25-,26-,27-,28-,29-,30-,31-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUFZQXWVPBFDX-LKRYSLHCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935114 | |
| Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15500-65-9 | |
| Record name | Desdiacetylpancuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,16-Bis(1-methylpiperidin-1-ium-1-yl)androstane-3,17-diol dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desdiacetylpancuronium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE6O13WP0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization and Nomenclature of O3 Deacetyl Rocuronium Bromide
Chemical Structure and Stereochemistry
The parent compound, rocuronium (B1662866) bromide, is a monoquaternary aminosteroid (B1218566) with a complex stereochemistry that is crucial for its pharmacological activity. wikipedia.org Its structure is based on an androstane (B1237026) nucleus.
A key feature of rocuronium is the presence of an acetoxy group at the 17-position and a hydroxyl group at the 3-position. oup.com This is a defining structural difference from its predecessor, vecuronium (B1682833), which has acetyl groups at both the 3 and 17 positions. oup.com
The primary metabolite of rocuronium is 17-desacetyl rocuronium bromide . wikem.orgnih.govdrugbank.com In this molecule, the acetyl group at the 17-position of the steroid nucleus is hydrolyzed, resulting in a hydroxyl group. The stereochemistry of the steroidal backbone remains unchanged.
Conversely, a hypothetical 3-desacetyl rocuronium bromide would involve the removal of the acetyl group that is not present in the parent rocuronium molecule, as it already has a hydroxyl group at the 3-position. oup.com This further underscores the likely inaccuracy of the term "O3-deacetyl rocuronium bromide" in the context of rocuronium metabolism.
Systematic Naming Conventions and Common Metabolite Denominations
The systematic IUPAC name for rocuronium bromide is 1-[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-(acetyloxy)-3-hydroxy-10,13-dimethyl-2-(morpholin-4-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide. wikipedia.org
The most commonly referenced metabolite is 17-desacetyl rocuronium bromide . wikem.orgnih.govdrugbank.com It is also referred to as "Rocuronium Related Compound C" in some pharmacopeial contexts. pharmaffiliates.com Its chemical formula is C30H51BrN2O3. pharmaffiliates.com
Another related compound often found as an impurity is 3-acetyl-17-deacetyl rocuronium bromide . chemicalbook.comlgcstandards.com This name can be misleading. It does not mean an acetyl group has been added at the 3-position of rocuronium. Instead, it refers to a rocuronium-like structure where the 17-position is deacetylated (possesses a hydroxyl group) and the 3-position has an acetoxy group. This compound is structurally different from rocuronium's primary metabolite.
| Compound Name | Molecular Formula | Key Structural Feature |
| Rocuronium Bromide | C32H53BrN2O4 | Acetoxy group at C17, Hydroxyl group at C3 wikipedia.org |
| 17-Desacetyl Rocuronium Bromide | C30H51BrN2O3 | Hydroxyl group at C17, Hydroxyl group at C3 pharmaffiliates.com |
| 3-Acetyl-17-deacetyl Rocuronium Bromide | C32H53BrN2O4 | Acetoxy group at C3, Hydroxyl group at C17 |
Relationship to Parent Compound Rocuronium Bromide and Related Aminosteroids
Rocuronium Bromide: As the parent compound, rocuronium's structure is the benchmark for its metabolites. Its monoquaternary nature and the specific substitutions on the steroid ring are designed for a rapid onset of action. wikipedia.orgmedpulse.in
17-Desacetyl Rocuronium Bromide: This is the primary and less active metabolite of rocuronium. nih.govdrugbank.com The removal of the acetyl group at the 17-position reduces its neuromuscular blocking potency. mims.com
Vecuronium Bromide: Vecuronium is a structural analogue of rocuronium. drugbank.comrfppl.co.in A key difference is that vecuronium has acetyl groups at both the 3- and 17-positions. oup.com The deacetylation of vecuronium can lead to 3-desacetylvecuronium (B1250577) and 17-desacetylvecuronium. The 3-desacetyl metabolite of vecuronium retains significant neuromuscular blocking activity. oup.com Rocuronium was specifically designed with a hydroxyl group at the 3-position to avoid the formation of a highly active 3-hydroxy metabolite. oup.com
Synthesis and Derivatization Studies
Synthetic Pathways of Rocuronium (B1662866) Bromide: Precursor to Metabolite Formation
Rocuronium bromide is a mono-quaternary aminosteroid (B1218566) with a complex stereochemical structure. google.com Its synthesis is a multi-step process that begins with a steroid backbone, typically derived from androstane (B1237026). ccspublishing.org.cngoogle.com The formation of rocuronium and its related substances, including deacetylated variants, is intrinsically linked to the chosen synthetic route.
The synthesis of rocuronium bromide, chemically designated as 1-[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-(acetyloxy)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-prop-2-enylpyrrolidin-1-ium bromide, involves several key transformations. A common strategy starts from 5α-androstan-2-en-17-one. ccspublishing.org.cn This route involves epoxidation of the double bond, followed by a ring-opening reaction with morpholine (B109124) to introduce the substituent at the C2 position. ccspublishing.org.cnrhhz.net
A critical intermediate in many synthetic pathways is 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol (also known as Rocuronium Impurity G or Desallyl Deacetyl Rocuronium). googleapis.comncats.io This diol serves as a common precursor which must be selectively modified. The final steps involve a highly selective acetylation of the hydroxyl group at the C17 position, followed by quaternization of the pyrrolidine (B122466) nitrogen with allyl bromide to yield rocuronium bromide. google.com
Alternative strategies have been developed to improve yield and purity. One such approach involves a bis-acetylated intermediate, which then undergoes selective de-acetylation to produce the desired mono-acetate product. google.com The efficiency and selectivity of this de-acetylation step are paramount, as incomplete or non-selective reactions can lead to a mixture of products, including the starting diacetate, the desired 17-monoacetate, the isomeric 3-monoacetate, and the fully deacetylated diol.
| Key Intermediate | Chemical Name | Role in Synthesis |
| Compound 2 | 2α,3α-Epoxy-5α-androstan-17-one | Precursor for morpholine ring-opening ccspublishing.org.cn |
| Compound V | 2β,3β-epoxy-5α-androstan-16β-ol-17-one | Precursor for epoxide ring-opening with morpholine |
| Compound VII (Impurity G) | 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol | Diol intermediate requiring selective acetylation ccspublishing.org.cngoogleapis.com |
| Compound I Precursor | (2β,3α,5α,16β,17β)-17-acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | Immediate precursor before allylation google.com |
The method of synthesis significantly impacts the impurity profile of the final rocuronium bromide product. Traditional routes that start with introducing the 16β-pyrrolidinyl group followed by the ring-opening of a 2α,3α-epoxy steroid with morpholine can generate several impurities listed in the European Pharmacopoeia. ccspublishing.org.cnrhhz.net
Key challenges and impurity sources include:
Non-selective Acetylation/De-acetylation: In syntheses involving the diol intermediate or a bis-acetylated precursor, lack of complete selectivity is a major issue. This can lead to the formation of "3-Acetyl-17-deacetyl Rocuronium Bromide," an isomer of the final product where the acetate (B1210297) group is at the C3 position and the hydroxyl is at C17. Another potential impurity is the fully deacetylated diol (Impurity G). ncats.io
Byproducts of Allylation: The quaternization step with allyl bromide must be carefully controlled. Using a large excess of allyl bromide can lead to the formation of undesired side products. google.com Efficient methods aim to use a smaller excess (e.g., around 2 mole equivalents) to achieve high yields (~95%) and purity, minimizing complex purification steps. google.comgoogleapis.com
Directed Synthesis Approaches for O3-Deacetyl Rocuronium Bromide as a Reference Standard
The compound "this compound" is chemically ambiguous, as rocuronium bromide possesses a hydroxyl group, not an acetyl group, at the C3 position. However, the fully deacetylated core, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstan-3α,17β-diol, is a critical intermediate in rocuronium synthesis and a known impurity (Impurity G). googleapis.comncats.io The directed synthesis of this diol is essential for its use as a reference standard and as a starting material for creating analogs.
The synthesis of this diol intermediate is a well-documented process. One established pathway involves the reaction of 2α,3α-epoxy-16β-(1-pyrrolidinyl)-5α-androstan-17β-ol with morpholine in the presence of water. google.comgoogle.com This reaction, however, can be slow, sometimes requiring several days to reach completion. google.com
More efficient methods have been developed. For example, starting with 2β,3β-epoxy-5α-androstan-16β-ol-17-one, the synthesis proceeds through an epoxide ring-opening with morpholine. This step is typically conducted in an aqueous organic solvent like a tetrahydrofuran (B95107) (THF)-water mixture at elevated temperatures (60–65°C) to yield the desired diol.
A novel, high-yield route to the diol intermediate starts with 5α-androstan-2-en-17-one. The key steps are outlined below:
| Step | Reaction | Reagents and Conditions | Outcome |
| 1 | Epoxidation | HCOOH, 30% H₂O₂ in CH₂Cl₂ at room temperature | Forms 2α,3α-epoxy-5α-androstan-17-one ccspublishing.org.cnrhhz.net |
| 2 | Ring-opening | Morpholine, FeCl₃, H₂O, reflux | Introduces morpholine group at C2, hydroxyl at C3 ccspublishing.org.cn |
| 3 | Bromination | CuBr₂, CH₃OH, reflux | Brominates the C16 position ccspublishing.org.cn |
| 4 | Pyrrolidination | Pyrrolidine, CH₃CN, reflux | Substitutes bromine with pyrrolidine at C16 ccspublishing.org.cn |
| 5 | Reduction | NaBH₄, CH₃OH, -3°C | Reduces the C17 ketone to a hydroxyl group, yielding the target diol ccspublishing.org.cn |
Chemical Modification Studies and Structural Analogs of this compound
The deacetylated diol core of rocuronium is a versatile platform for creating structural analogs to study structure-activity relationships. Modifications can be made at the C3 and C17 hydroxyl groups, as well as at the quaternary ammonium (B1175870) center.
One of the most significant structural analogs is the positional isomer where the acetate and hydroxyl groups are swapped. This compound, 3-Acetyl-17-deacetyl Rocuronium Bromide , has the acetate group at the C3 position and a hydroxyl group at C17. It is a known impurity in certain synthetic routes and is valuable as a reference material for purity analysis. Its synthesis involves the selective deacetylation of a bis-acetylated intermediate under acidic hydrolysis (pH 4–5), preferentially removing the C17 acetyl group.
Other aminosteroid neuromuscular blockers also serve as important structural analogs, differing in their substitution patterns which in turn affects their pharmacological profiles.
| Compound | Key Structural Difference from Rocuronium Bromide | Reference |
| 17-deacetyl rocuronium bromide | Hydroxyl group at C17 instead of an acetate group. It is the primary metabolite of rocuronium. | drugbank.comauctoresonline.org |
| 3-Acetyl-17-deacetyl Rocuronium Bromide | Acetate group at C3 and hydroxyl group at C17 (positional isomer). | lgcstandards.com |
| Vecuronium (B1682833) | Lacks the allyl group on the pyrrolidine nitrogen (tertiary amine) and the 3-hydroxyl group. | drugbank.com |
| Rapacuronium | 17-β-propionate analogue instead of acetate. | oup.com |
| Desallyl Deacetyl Rocuronium (Impurity G) | Lacks both the C17-acetyl group and the N-allyl group; it is the diol precursor. | ncats.io |
These modifications highlight the chemical flexibility of the steroid backbone and allow for the fine-tuning of molecular properties. The study of these analogs provides crucial insights into the structural requirements for neuromuscular blocking activity.
Pharmacokinetic Profile and Dispositional Mechanisms
Absorption Characteristics of the Parent Compound Relevant to Metabolite Formation
Rocuronium (B1662866) bromide, the parent compound of O3-deacetyl rocuronium bromide, is administered intravenously. nih.gov Consequently, its absorption is considered essentially complete and immediate, bypassing the gastrointestinal tract where it is poorly absorbed if taken orally. nih.govunboundmedicine.com Following intravenous administration, the disposition of rocuronium bromide is characterized by a rapid distribution into the extracellular space. unboundmedicine.com The journey to its primary site of metabolism and elimination, the liver, is swift. drugbank.comlitfl.com This direct entry into the systemic circulation and rapid distribution to the liver are critical prerequisites for its subsequent biotransformation into metabolites, including this compound. The process is not reliant on plasma cholinesterase for metabolism, distinguishing it from some other neuromuscular blocking agents. fda.gov
Distribution Dynamics in Preclinical Models
Preclinical studies in various animal models have been instrumental in elucidating the distribution of rocuronium. Investigations in cats and dogs have established that the liver is the principal organ for elimination. drugbank.compfizermedicalinformation.com The distribution pattern follows a multi-compartment model, with a rapid distribution half-life of 1 to 2 minutes and a slower distribution half-life of 14 to 18 minutes observed in these models. drugbank.comauctoresonline.org
In beagles, a two-compartment model was used to describe the pharmacokinetics of rocuronium. frontiersin.org The volume of distribution in the central compartment was found to be approximately 1.45 L/kg, with a peripheral compartment volume of 2.11 L/kg, indicating distribution into various tissues beyond the plasma. frontiersin.org Studies involving hemihepatectomy in human patients, which serve as a clinical model, estimated that the amount of rocuronium in the liver 2-5 hours after administration ranged from 6.3% to 13.2% of the dose, underscoring the significant hepatic uptake. nih.gov The metabolite 17-desacetyl-rocuronium (this compound) has been observed in the plasma of cats, where it exhibits approximately one-twentieth the neuromuscular blocking potency of the parent compound. fda.govpfizermedicalinformation.com
| Parameter | Value (Beagles) | Reference |
| Volume of Distribution (Central) | 1.45 ± 0.35 L/kg | frontiersin.org |
| Volume of Distribution (Peripheral) | 2.11 ± 0.75 L/kg | frontiersin.org |
| Clearance (Central) | 0.37 ± 0.10 L/h/kg | frontiersin.org |
| Clearance (Peripheral) | 0.42 ± 0.13 L/h/kg | frontiersin.org |
| Elimination Half-life | 10.88 ± 1.33 min | frontiersin.org |
Pharmacokinetic Parameters of Rocuronium in Beagles
Metabolic Pathways Leading to this compound
The formation of this compound occurs through the metabolic process of deacetylation. Specifically, this involves the hydrolysis of the acetyl group at the 17-position of the steroid nucleus of rocuronium bromide. nih.govdrugbank.compfizermedicalinformation.com This biotransformation converts rocuronium into a less active metabolite, which has been identified in plasma, urine, and bile, albeit often in small quantities. pfizermedicalinformation.comauctoresonline.orgnih.gov The deacetylation of steroidal muscle relaxants at position 17 is a known metabolic pathway that produces metabolites with their own, though typically reduced, neuromuscular blocking activity. cambridge.org
While the liver is the primary site of rocuronium metabolism, the specific enzyme systems responsible for O-deacetylation are not fully elucidated. litfl.commdpi.com Unlike some other muscle relaxants, rocuronium's metabolism is not dependent on plasma cholinesterase. fda.gov Research into the interaction of rocuronium with human liver microsomal cytochromes P450 (CYP) has shown that rocuronium interacts with these enzymes, particularly inhibiting CYP3A4 in a concentration-dependent manner. nih.govresearchgate.net It also showed some, albeit lesser, inhibition of CYP2C19. nih.gov Although this demonstrates an interaction, the direct role of these specific CYP isozymes in the O-deacetylation reaction requires further confirmation. The deacetylation of steroidal compounds can be catalyzed by various hepatic esterases, which represent another potential enzymatic pathway for the formation of this compound.
Besides O-deacetylation, N-dealkylation is another reported Phase I metabolic pathway for rocuronium. bvsalud.orgbvsalud.org This reaction involves the removal of an alkyl group from a nitrogen atom, a common metabolic process for compounds containing alkylamino moieties, catalyzed by CYP450 enzymes. nih.govmdpi.com A comprehensive study analyzing human bile detected multiple metabolites, suggesting that the metabolism of rocuronium is more complex than previously thought. This study identified eleven different Phase I metabolites, indicating that processes such as hydroxylation may also occur alongside O-deacetylation and N-dealkylation. bvsalud.orgbvsalud.org These findings position O-deacetylation as one of several parallel Phase I biotransformation pathways for rocuronium.
Historically, this compound (17-desacetyl-rocuronium) was considered the primary, if not sole, metabolite of rocuronium. pfizermedicalinformation.comnih.gov However, recent, more sensitive analytical techniques have expanded this view significantly. A 2022 study using UHPLC-QE-Orbitrap-MS to analyze human bile identified a total of thirteen metabolites of rocuronium. bvsalud.orgbvsalud.org These included eleven Phase I metabolites and two Phase II metabolites, with eleven of the thirteen being previously unreported. bvsalud.orgbvsalud.org
The formation of these various metabolites suggests a network of metabolic reactions. This compound is formed through a direct deacetylation of the parent compound. Other Phase I metabolites are likely formed through parallel or sequential reactions, such as N-dealkylation or hydroxylation of the steroid core. The two Phase II metabolites indicate that rocuronium or its Phase I metabolites can undergo conjugation reactions, a process that typically increases water solubility to facilitate excretion. The identification of this array of metabolites demonstrates that this compound is one component within a broader and more intricate metabolic fate for the parent drug, rocuronium bromide. bvsalud.orgbvsalud.org
Elimination and Excretion Mechanisms
The elimination and excretion of rocuronium and its metabolites are primarily managed by the liver and kidneys. nih.govdrugbank.com The parent drug, rocuronium, is predominantly taken up by the liver and excreted unchanged into the bile. ualberta.cadroracle.ai A smaller portion is eliminated via the kidneys. droracle.ai
There are no research findings or data available on the biliary excretion pathways specifically for a compound named this compound.
Studies on rocuronium's disposition have identified that the majority of the drug is excreted directly into the bile. ualberta.ca Analysis of human bile has revealed the presence of rocuronium and various metabolites. bvsalud.org The most consistently mentioned metabolite, 17-desacetyl-rocuronium, is found in only small quantities in bile, indicating that metabolism is a minor elimination pathway compared to the excretion of the unchanged parent drug. researchgate.net
Specific data on the renal excretion of this compound does not exist in the scientific literature.
The renal route is a secondary pathway for the elimination of rocuronium, accounting for a fraction of the administered dose. droracle.airesearchgate.net Similar to biliary excretion, only very small amounts of the 17-desacetyl-rocuronium metabolite have been detected in urine samples from human subjects. pfizermedicalinformation.comcambridge.org
While there is no specific information on transporters for this compound, research has elucidated the transport mechanisms for the parent compound, rocuronium, which likely extend to its metabolites. The hepatic uptake and subsequent biliary excretion of rocuronium are active processes mediated by several transporter proteins.
In vitro studies using cells overexpressing specific transporters have demonstrated that rocuronium is a substrate for the following transporters:
Organic Anion Transporting Polypeptides (OATP): OATP1B1 and OATP1B3 are crucial for the uptake of rocuronium from the blood into hepatocytes (liver cells). bvsalud.orgresearchgate.net
Organic Cation Transporter (OCT): OCT1 is also involved in the hepatic uptake of rocuronium. bvsalud.org
Multidrug and Toxin Extrusion Protein (MATE): MATE1 facilitates the efflux of rocuronium from hepatocytes into the bile. bvsalud.org
The interplay of these transporters is fundamental to the hepatic clearance of rocuronium. psu.edu Genetic variations in these transporters can affect the pharmacokinetics and pharmacodynamics of the drug. researchgate.net
Table 1: Transporters Involved in Rocuronium Disposition
| Transporter | Location | Function | Reference |
|---|---|---|---|
| OATP1B1 | Hepatocyte (Basolateral) | Uptake from blood | bvsalud.org |
| OATP1B3 | Hepatocyte (Basolateral) | Uptake from blood | bvsalud.org |
| OCT1 | Hepatocyte (Basolateral) | Uptake from blood | bvsalud.org |
| MATE1 | Hepatocyte (Apical) | Efflux into bile | bvsalud.org |
There are no preclinical studies available that specifically investigate the effects of hepatic or renal impairment on the disposition of a metabolite named this compound.
However, extensive research has been conducted on the parent drug, rocuronium, in these conditions.
Hepatic Impairment: In patients with liver disease or cholestasis, the clearance of rocuronium is significantly reduced, leading to a prolonged duration of action. ualberta.cawikem.org This is attributed to the liver being the primary organ for rocuronium elimination. drugbank.com Preclinical and clinical data consistently show that impaired liver function alters the pharmacokinetic profile of rocuronium. simsrc.edu.infda.gov
Renal Impairment: The effect of renal failure on rocuronium's disposition is less pronounced than that of hepatic failure but still significant. droracle.ai In patients with severe renal impairment, the clearance of rocuronium is reduced, and its mean residence time in the body is increased. cambridge.orgoup.com This can lead to a prolonged neuromuscular blockade, especially with repeated dosing. cambridge.orgnih.gov
These findings imply that the disposition of any metabolites, including 17-desacetyl-rocuronium, would also be altered in patients with significant hepatic or renal dysfunction.
Pharmacodynamic and Mechanistic Insights
Neuromuscular Blocking Potency of O3-Deacetyl Rocuronium (B1662866) Bromide in Preclinical Models
The neuromuscular blocking effects of 17-desacetyl-rocuronium, the principal metabolite of rocuronium, have been evaluated in preclinical studies to determine its potency relative to the parent compound.
Table 1: Comparative Neuromuscular Blocking Potency
| Compound | Relative Potency (to Rocuronium) |
|---|---|
| Rocuronium Bromide | 100% |
| 17-desacetyl-rocuronium | ~5% |
Mechanism of Action at the Neuromuscular Junction: Competitive Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (Inferred from Parent Compound)
The mechanism of action for 17-desacetyl-rocuronium is inferred from its parent compound, rocuronium bromide. Rocuronium is a well-established nondepolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. pfizermedicalinformation.comwikipedia.organnapurnapharmacy.com By binding to these receptors, it prevents acetylcholine from binding and subsequently depolarizing the muscle membrane, which leads to muscle relaxation and paralysis. annapurnapharmacy.com
Given that 17-desacetyl-rocuronium retains a similar steroidal structure and is a known active metabolite, it is presumed to share this mechanism of competitive antagonism at the nAChR. nih.gov The significant reduction in potency, however, suggests a lower affinity for the receptor compared to rocuronium.
Receptor Binding Kinetics and Affinity Studies (Theoretical and In Vitro Models)
Direct and extensive in vitro studies detailing the receptor binding kinetics (such as association and dissociation rate constants) for 17-desacetyl-rocuronium are limited in publicly available literature. However, theoretical and in silico modeling, combined with the observed lower potency, provide insights into its receptor affinity.
It is hypothesized that the 17-deacetyl group, which results from the removal of the acetyl group at the 17-position of the steroid nucleus, reduces the binding affinity of the molecule for nicotinic acetylcholine receptors. This structural modification likely alters the stereoelectronic properties of the molecule that are crucial for optimal interaction with the receptor's binding site. The acetyl group on rocuronium is believed to contribute to the molecule's fit and interaction within the receptor pocket, and its absence in the metabolite leads to a weaker bond and, consequently, reduced antagonistic activity.
Electrophysiological Characterization of Receptor Interactions
Specific electrophysiological studies designed to characterize the interaction of 17-desacetyl-rocuronium with nicotinic acetylcholine receptors at the single-channel or whole-cell level are not extensively reported in the scientific literature. Such studies would be necessary to precisely define the nature of the antagonism (e.g., competitive, non-competitive) and to quantify changes in ion channel kinetics (e.g., open time, closed time, burst duration) in the presence of the metabolite.
Based on the inferred mechanism of competitive antagonism, it would be expected that 17-desacetyl-rocuronium would decrease the frequency of channel opening in the presence of acetylcholine without altering the conductance or mean open time of the channel, which are characteristic features of a competitive antagonist. However, without direct experimental data, this remains a well-founded hypothesis rather than an empirically confirmed fact.
Structure-Activity Relationships (SAR) Governing Potency and Selectivity of Deacetylated Forms
The structure-activity relationships of aminosteroidal neuromuscular blocking agents like rocuronium and its metabolites are well-defined in principle. The potency of these compounds is governed by several structural features:
The Steroidal Nucleus: The rigid androstane (B1237026) skeleton acts as a scaffold, ensuring the correct spatial orientation of the functional groups required for receptor binding. researchgate.net
Quaternary Ammonium (B1175870) Groups: These positively charged groups are crucial for binding to the anionic sites on the nicotinic acetylcholine receptor. Rocuronium is a monoquaternary compound, a feature that was intentionally designed to reduce potency compared to bisquaternary compounds like pancuronium, which in turn contributes to its faster onset of action. wikipedia.org
Substituents on the Steroid Ring: The nature and position of substituent groups significantly influence potency and selectivity. In the case of rocuronium, the deacetylation at the 17-position to form 17-desacetyl-rocuronium is a prime example of this principle. The removal of the acetyl group drastically reduces neuromuscular blocking potency to about 5% of the parent compound. nih.govcambridge.org This highlights the critical role of the 17-acetyl group in the interaction with the nicotinic receptor. It is likely that this group participates in a key hydrogen bond or van der Waals interaction within the receptor's binding site, which is lost upon deacetylation.
In contrast, the deacetylation of vecuronium (B1682833) at the 3-position results in a metabolite (3-desacetyl-vecuronium) that retains approximately 50% of the parent compound's activity, indicating that the acetyl group at this position is less critical for potency than the one at the 17-position in rocuronium's analogue series. oup.com
Analytical Methodologies for Quantitation and Characterization
Chromatographic Techniques for Detection and Quantification in Biological Matrices (e.g., HPLC, UHPLC-QE-Orbitrap-MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, are the cornerstones for the analysis of O3-deacetyl rocuronium (B1662866) bromide in biological samples. nih.govnih.gov These techniques offer the high sensitivity and selectivity required to detect the low concentrations typical of metabolites and impurities in complex biological matrices. nih.gov The combination of UHPLC with high-resolution mass spectrometry (HRMS) systems like the Q-Exactive Orbitrap provides a powerful tool for identifying and quantifying metabolites with a high degree of confidence. mdpi.comnih.gov
Developing a robust analytical method requires careful optimization of chromatographic conditions to achieve reliable separation and quantification. For rocuronium and its impurities, including O3-deacetyl rocuronium bromide, several HPLC methods have been established. nih.govmfd.org.mk
A key aspect of method development is validation, which ensures the method is accurate, precise, and reliable for its intended purpose. Validation parameters typically include linearity, accuracy, precision, limit of quantification (LOQ), and specificity. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for rocuronium in human plasma demonstrated linearity over a concentration range of 4–500 ng/mL with a correlation coefficient (R²) of ≥ 0.998. researchgate.net The intra-day and inter-day precision for such methods is often less than 15%, with accuracy within a similar range. researchgate.netresearchgate.netresearchgate.net
Table 1: Example of HPLC Method Parameters for Rocuronium and its Impurities
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Hypersil 100 Silica (B1680970), 5 µm (250 mm x 4.6 mm) | nih.gov |
| Mobile Phase | Tetramethylammonium hydroxide (B78521) solution (pH 7.4) : Acetonitrile (B52724) (1:9) | nih.gov |
| Detection | Amperometric detection at +0.9 V | nih.gov |
| Limit of Quantitation (Impurities) | 25 to 750 ng/ml | nih.gov |
Effective separation of this compound from the parent drug, rocuronium, and other related impurities is critical. Due to the polar nature of these aminosteroidal compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective. mfd.org.mk HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. mfd.org.mk
Identification is typically confirmed by comparing the retention time of the peak in a sample chromatogram to that of a certified reference standard of this compound. The use of mass spectrometric detection provides definitive identification by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the analyte to the reference standard. researchgate.net
Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. nbinno.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov
When coupled with liquid chromatography, MS and tandem MS (MS/MS) experiments can isolate the compound of interest from a complex mixture and induce fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For rocuronium-related compounds, fragmentation can reveal characteristic losses, such as the loss of the acetyl group, which helps to confirm the identity of metabolites like this compound. researchgate.netnbinno.com The major product ion for rocuronium, for example, is observed at m/z 487, corresponding to deacetylation. researchgate.net Analysis of these fragments provides conclusive evidence for the compound's structure. nih.gov
Table 2: Mass Spectrometric Data for Rocuronium-Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key MS Information | Reference |
|---|---|---|---|---|
| Rocuronium Bromide | C32H53BrN2O4 | 609.68 | Base peak ion at m/z 529 | pharmaffiliates.comresearchgate.net |
| This compound (Impurity C) | C30H51BrN2O3 | 567.64 | Also known as 17-Desacetyl Rocuronium Bromide | pharmaffiliates.com |
Preclinical and in Vitro Research Models
Animal Models for Pharmacokinetic and Pharmacodynamic Investigations
Animal models, particularly cats and dogs, have been instrumental in studying the distribution, metabolism, and excretion of rocuronium (B1662866) and its metabolites. pfizermedicalinformation.comdrugbank.com These studies indicate that the liver is the primary route of elimination for rocuronium. pfizermedicalinformation.comdrugbank.com
In cats, the neuromuscular blocking potency of 17-desacetyl-rocuronium, a related metabolite, was found to be approximately one-twentieth that of the parent compound, rocuronium. pfizermedicalinformation.com This highlights the significantly reduced activity of the metabolite.
Pharmacokinetic and pharmacodynamic modeling in beagles has also been employed to understand the concentration-effect relationship of rocuronium. frontiersin.orgfrontiersin.org These studies, utilizing a two-compartment model, have helped to characterize the distribution and elimination phases of the drug. frontiersin.orgfrontiersin.org
Myasthenic pigs have been used as a model to investigate the effects of a reduced number of acetylcholine (B1216132) receptors on the pharmacodynamics of rocuronium. nih.gov This research demonstrated an increased sensitivity to rocuronium in the myasthenic model. nih.gov
Rats have been used to study the potential central nervous system effects of rocuronium, with findings suggesting a dose-dependent delay in emergence from anesthesia, although the permeability of the blood-brain barrier to rocuronium may differ between rodents and primates. plos.orgresearchgate.net
While detailed comparative studies focusing solely on O3-deacetyl rocuronium bromide are limited, research on the parent compound, rocuronium, points to species-specific differences in metabolism and elimination. Studies in cats and dogs have shown that rocuronium is primarily eliminated by the liver. pfizermedicalinformation.comdrugbank.com In humans, rocuronium is also mainly excreted unchanged in the bile, with about 30% renal excretion. nih.gov The metabolite 17-desacetyl-rocuronium is rarely observed in human plasma or urine after single doses of rocuronium. pfizermedicalinformation.com
The effective dose of rocuronium required to maintain neuromuscular blockade varies between species. For instance, the infusion rate needed to achieve 90-95% twitch depression is significantly higher in rats compared to humans, suggesting differences in drug disposition or receptor sensitivity. plos.orgresearchgate.net
Cellular and Subcellular Models for Mechanistic Studies
Cellular and subcellular models are essential for investigating the specific mechanisms of action of this compound at a molecular level.
Human Embryonic Kidney (HEK293) cells are a valuable tool for studying the interaction of compounds with specific transporters. Research has utilized HEK293 cells expressing adult muscle-type nicotinic acetylcholine receptors to investigate the inhibitory effects of neuromuscular blocking agents. researchgate.net Studies have also been conducted using HEK293 cells to explore the role of transporters like MRP4 in the disposition of other drugs, a methodology that could be applied to this compound. acs.org Additionally, HEK293 cells have been used in the transfection of human acetylcholine receptor subunits to study the effects of rocuronium at a molecular level. google.com
Primary cultures of human hepatocytes are a key in vitro model for studying the metabolism of drugs. researchgate.netnih.gov Research on rocuronium has used these models to examine its inhibitory effects on cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2C19. researchgate.nettoku-e.com These studies have shown that rocuronium can inhibit the formation of metabolites of other drugs, suggesting potential drug-drug interactions. researchgate.nettoku-e.com
The human hepatocyte cell line HepG2/C3A is another model used for cytotoxicity and metabolic studies. researchgate.netfrontiersin.org While useful, it is noted that these cells have lower levels of CYP enzymes compared to primary hepatocytes, which may limit their applicability for studying metabolites. researchgate.net
Table 1: Investigated Metabolic Pathways of Rocuronium in Hepatocyte Models
| Cell Model | Enzyme System | Investigated Effect | Finding | Reference |
| Primary Human Hepatocytes | CYP3A4, CYP2C19 | Inhibition of diazepam metabolism | Rocuronium inhibited the formation of temazepam (by CYP3A4) and nordiazepam (by CYP2C19). researchgate.nettoku-e.com | toku-e.com, researchgate.net |
| Human Liver Microsomes | CYP3A4, CYP2C9, CYP2C19 | Inhibition of catalytic activities | Rocuronium displayed concentration-dependent inhibition of CYP3A4, and to a lesser extent, CYP2C9 and CYP2C19. researchgate.net | researchgate.net |
| HepG2/C3A cells | General hepatotoxicity | Cell viability, albumin synthesis, CYP1A2 activity | Rocuronium showed dose-dependent hepatotoxicity. researchgate.net | researchgate.net |
This table is based on research on the parent compound, rocuronium, as specific data for this compound is limited.
Competitive radioligand binding assays using membranes from cells expressing specific receptor subtypes are a powerful tool for determining the binding affinity of a compound. Studies have used this method with Chinese hamster ovary (CHO) cells stably expressing M2 and M3 muscarinic receptors to quantify the affinity of various neuromuscular relaxants, including rocuronium. toku-e.comnih.gov These assays revealed that rocuronium has affinity for both M2 and M3 muscarinic receptors. nih.gov
Table 2: Relative Potency of Neuromuscular Relaxants at Muscarinic Receptors
| Receptor Subtype | Order of Potency (Highest to Lowest) | Reference |
| M2 Muscarinic Receptor | Pancuronium, Gallamine, Rocuronium, Atracurium (B1203153), Pipecuronium, Doxacurium, Mivacurium, Succinylcholine | nih.gov |
| M3 Muscarinic Receptor | Pancuronium, Atracurium, Pipecuronium, Rocuronium, Mivacurium, Gallamine, Succinylcholine, Doxacurium | nih.gov |
This table is based on research on the parent compound, rocuronium, as specific data for this compound is not available.
Toxicological and Genotoxicological Investigations in Non-Mammalian and In Vitro Systems
In vitro systems are also employed to assess the toxicological and genotoxicological potential of pharmaceutical compounds. Studies on rocuronium bromide using human peripheral blood lymphocytes have suggested that the compound may be clastogenic, meaning it can induce chromosome aberrations, but it was not found to be cytotoxic at the concentrations studied. toku-e.com
Further toxicological studies have utilized the human hepatocyte cell line HepG2/C3A to evaluate the hepatotoxicity of rocuronium, which was found to be dose-dependent. researchgate.net Additionally, research has been conducted on the HaCaT cell line, a model for human keratinocytes, to investigate the effects of rocuronium in the context of skin-related applications. mdpi.com
While specific toxicological and genotoxicological data for this compound are not extensively detailed in the available literature, the methodologies used for the parent compound provide a framework for its future investigation. researchgate.net
Genotoxicity Assays (e.g., Drosophila melanogaster, Human Lymphocytes)
There are no publicly available studies on the genotoxic potential of this compound using models such as the Drosophila melanogaster Somatic Mutation and Recombination Test (SMART) or chromosomal aberration assays in human lymphocytes. Research in this area has been conducted on the parent compound, rocuronium bromide, but not on its O3-deacetylated metabolite.
Computational and Modeling Approaches
A review of scientific databases and modeling literature found no studies employing computational and modeling approaches specifically for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies on Deacetylated Analogs
There is no evidence of Quantitative Structure-Activity Relationship (QSAR) studies being conducted that specifically include this compound or focus on a series of deacetylated analogs that would allow for an analysis of its activity.
Comparative Research and Future Directions
Comparison with Other Neuromuscular Blocking Agent Metabolites
The clinical significance of a neuromuscular blocking agent's (NMBA) metabolite is determined by its potency and clearance rate relative to the parent drug.
Vecuronium (B1682833) Metabolites: Vecuronium, another aminosteroid (B1218566) NMBA, has several metabolites, with 3-desacetyl vecuronium being the most significant. netce.com This metabolite possesses considerable neuromuscular blocking activity and its slower clearance can lead to a prolonged effect, particularly in patients with renal or hepatic impairment. netce.comru.nl In contrast, 17-desacetyl-rocuronium has a much lower potency, estimated to be about 20 times less than rocuronium (B1662866) itself. nih.gov
Pancuronium Metabolites: Pancuronium also undergoes deacetylation, and its metabolites can accumulate, contributing to the neuromuscular block, especially with long-term use in the intensive care unit. cambridge.org
Atracurium (B1203153) and Cisatracurium (B1209417) Metabolites: Unlike the aminosteroid agents, atracurium and its isomer cisatracurium are benzylisoquinolinium compounds. They are primarily eliminated through Hofmann elimination, a non-enzymatic process, and ester hydrolysis. nih.gov This mode of metabolism is less dependent on organ function, which can be an advantage in certain patient populations. nih.gov
Rapacuronium Metabolites: Rapacuronium, another aminosteroid, has an active 3-desacetyl metabolite, ORG-9488, which can contribute to a delayed recovery after repeated doses. nih.govoup.com
Interactive Table: Comparison of NMBA Metabolites
| Parent Compound | Primary Active Metabolite | Relative Potency of Metabolite | Primary Elimination Route of Metabolite | Clinical Significance of Metabolite |
| Rocuronium | 17-desacetyl-rocuronium | ~5% of rocuronium researchgate.net | Primarily biliary nih.gov | Can contribute to block with prolonged use |
| Vecuronium | 3-desacetyl vecuronium | Significant neuromuscular blocking activity ru.nl | Renal | Can cause prolonged block, especially in renal failure ru.nl |
| Pancuronium | Deacetylated metabolites | Active | Renal | Accumulation can potentiate paralysis cambridge.org |
| Rapacuronium | ORG-9488 (3-desacetyl metabolite) | Active | Hepatic metabolism oup.com | May delay recovery after repeated doses nih.gov |
Insights into the Design of Novel Aminosteroidal Neuromuscular Blockers
The study of existing aminosteroidal NMBAs and their metabolites, including O3-deacetyl rocuronium bromide, provides valuable insights for the design of new agents with improved clinical profiles. The goal is to develop a non-depolarizing NMBA with a rapid onset and offset, similar to succinylcholine, but without its adverse effects. nih.gov
Key considerations in the design of novel aminosteroidal NMBAs include:
Structure-Activity Relationship (SAR): Understanding how the chemical structure relates to neuromuscular blocking activity is fundamental. For instance, the bisquaternary structure was initially thought to be essential for potency. oup.com However, the discovery of vecuronium, a monoquaternary compound, demonstrated the importance of other structural features. oup.com
Metabolic Stability: Designing molecules that are less susceptible to metabolic breakdown or that produce inactive metabolites could lead to more predictable clinical effects.
Organ-Independent Elimination: Creating compounds that are not reliant on hepatic or renal clearance would be advantageous in patients with organ dysfunction.
Reversal Agents: The development of specific reversal agents, such as sugammadex (B611050) for rocuronium and vecuronium, has significantly enhanced the safety and utility of these NMBAs. pulmonarychronicles.com Future drug design may involve co-development of a novel NMBA and its specific reversal agent.
Unexplored Metabolic Pathways and Unknown Metabolites of Rocuronium
While O-deacetylation is a known metabolic pathway for rocuronium, other pathways may exist. bvsalud.org A recent study using advanced mass spectrometry techniques detected thirteen metabolites of rocuronium in human bile, including eleven phase I and two phase II metabolites that had not been previously reported. bvsalud.org This suggests that the metabolism of rocuronium is more complex than initially thought. Further research is needed to identify these unknown metabolites, characterize their pharmacological activity, and understand their clinical relevance. The transmembrane transport of rocuronium, involving transporters like MATE1, OCT1, OATP1B1, and OATP1B3, also warrants further investigation to fully elucidate its disposition. bvsalud.org
Advanced Analytical Techniques for Metabolite Discovery and Characterization
The identification and quantification of drug metabolites like this compound require sensitive and specific analytical methods.
High-Performance Liquid Chromatography (HPLC): HPLC has been a cornerstone for the analysis of rocuronium and its metabolites. cambridge.org Methods often involve post-column ion-pair extraction and fluorimetric or electrochemical detection. cambridge.org
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used, sometimes requiring derivatization of the analyte. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice due to its high sensitivity and specificity. oup.comoup.com It allows for direct analysis without the need for derivatization and can be used for quantification in various biological matrices. oup.com
Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive-Orbitrap Mass Spectrometry (UHPLC-QE-Orbitrap-MS): This high-resolution mass spectrometry technique has enabled the discovery of previously unknown metabolites of rocuronium. bvsalud.org
Interactive Table: Analytical Techniques for Rocuronium Metabolite Analysis
| Technique | Sample Preparation | Detection Method | Key Advantages |
| HPLC | Extraction, potential ion-pair extraction | Fluorimetric, Electrochemical | Established methodology |
| GC-MS | Extraction, often requires derivatization | Mass Spectrometry | Good sensitivity |
| LC-MS/MS | Simple protein precipitation and extraction | Tandem Mass Spectrometry | High sensitivity and specificity, no derivatization needed oup.com |
| UHPLC-QE-Orbitrap-MS | Extraction | High-Resolution Mass Spectrometry | Excellent for discovering novel metabolites bvsalud.org |
Theoretical Frameworks for Predicting Metabolite Activity and Disposition
Computational approaches are increasingly being used to predict the metabolic fate and activity of drugs.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of compounds with their pharmacological activity.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models can simulate the time course of drug and metabolite concentrations in the body and their effect on neuromuscular function.
Machine Learning and Artificial Intelligence: Modern machine learning algorithms, such as neural machine translation models, are being explored to predict drug metabolites from the chemical structure of the parent compound. rsc.org These rule-free, end-to-end learning methods have the potential to generalize across different enzyme families and predict a wide range of metabolites. rsc.org
Integration of Omics Technologies in Metabolite Research (e.g., Metabolomics, Proteomics of Metabolic Enzymes)
"Omics" technologies offer a systems-level approach to understanding drug metabolism and effects.
Metabolomics: This involves the comprehensive analysis of all metabolites in a biological system. cardioschool.org Metabolomics can provide a snapshot of the metabolic state and identify changes in response to drug administration, potentially revealing novel metabolic pathways and biomarkers. cardioschool.orgnih.gov
Proteomics: This is the large-scale study of proteins, including the enzymes responsible for drug metabolism. cardioschool.orgmdpi.com Proteomic analysis can help identify the specific enzymes involved in the formation of this compound and other metabolites.
Integrated Omics: Combining metabolomics and proteomics can provide a more complete picture of the molecular processes involved in rocuronium's metabolism and action. mdpi.compeerj.com This integrated approach can help to identify key pathways and potential targets for new drugs. peerj.com
The future of research on this compound and other NMBA metabolites lies in the integration of these advanced analytical, computational, and omics technologies. This will lead to a more profound understanding of their clinical pharmacology and pave the way for the development of safer and more effective neuromuscular blocking agents.
Q & A
Q. What validated analytical methods are recommended for quantifying O3-deacetyl rocuronium bromide in biological matrices?
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods. For example, the United States Pharmacopeia (USP) provides protocols for preparing test solutions using HPLC with UV detection, emphasizing column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile-phosphate buffer) . Calibration curves should be validated against certified reference materials (CRMs) traceable to Ph. Eur. and USP standards to ensure accuracy .
Q. What are the primary excretion pathways of rocuronium bromide metabolites, and how do they influence pharmacokinetic modeling?
Approximately 26% of administered rocuronium is excreted unchanged in urine, 7% in bile, and 31% in feces, with minimal metabolism to 17-desacetyl-rocuronium . Biliary excretion correlates with high liver uptake (6–13% of the dose retained in hepatic tissue), necessitating dual-compartment pharmacokinetic models to account for hepatic sequestration and enterohepatic recirculation .
Q. How does rocuronium bromide induce injection pain, and what baseline experimental models are used to study this phenomenon?
Injection pain is linked to prostaglandin E2 (PGE2) synthesis via cyclooxygenase-2 (COX-2) activation in vascular endothelial cells. In vitro models using calf pulmonary artery endothelial (CPAE) cells demonstrate dose-dependent PGE2 elevation (e.g., 96.73 ± 1.41 pg/well at 2 μg/mL LPS) and nitric oxide (NO) suppression, validated via ELISA and Western blotting .
Advanced Research Questions
Q. How can contradictory data on rocuronium’s inflammatory effects be reconciled in experimental design?
While rocuronium suppresses endothelial nitric oxide synthase (eNOS), reducing NO (a vasodilator), it concurrently upregulates inducible nitric oxide synthase (iNOS) and COX-2, amplifying PGE2-mediated pain . Researchers must differentiate acute (e.g., injection-phase) and chronic effects by controlling variables like LPS co-treatment timing and endothelial cell passage number to minimize confounding .
Q. What strategies optimize the synthesis of this compound intermediates while minimizing impurities?
Key steps include stereoselective hydroxylation at the 3α and 17β positions and quaternization of the pyrrolidine moiety. A 2017 study improved yield (82%) by replacing traditional Mitsunobu conditions with Pd-catalyzed allylation, reducing diastereomer formation . Impurity profiles should be monitored using USP-related compound mixtures (e.g., rocuronium related compounds A–H) .
Q. What experimental considerations address rocuronium’s adsorption to labware and instability in biological samples?
Rocuronium’s quaternary ammonium structure promotes non-specific binding to plastics and glass. Acidification of plasma samples (pH ≤ 3) immediately post-collection prevents degradation and improves recovery in LC-MS/MS assays. Silanized glassware and mobile phase additives (e.g., 0.1% formic acid) reduce adsorption losses .
Q. How does rocuronium’s pharmacodynamic variability in cancer patients inform dose adjustment?
Patients with benign tumors exhibit shorter onset/recovery times (e.g., 89 ± 12 s vs. 112 ± 15 s in malignant cases) due to altered acetylcholine receptor density. Peripheral nerve stimulators should guide titration, with initial doses reduced by 20–30% in malignancy to avoid prolonged paralysis .
Q. What molecular mechanisms explain rocuronium’s biphasic effects on vascular tone and inflammation?
Rocuronium decreases eNOS-derived NO (causing vasoconstriction) but elevates iNOS/COX-2 activity, exacerbating endothelial dysfunction. Dual-pathway inhibition (e.g., co-administering NO donors and COX-2 inhibitors) in CPAE models reverses these effects, suggesting combinatorial therapies mitigate injection-related complications .
Methodological Notes
- Analytical Validation : Cross-validate HPLC/GC results with CRMs and spiked recovery tests (85–115% acceptable range) .
- In Vivo Models : Use double-blinded, randomized designs for pain intervention studies, with limb withdrawal movements as secondary endpoints in anesthetized cohorts .
- Synthesis QC : Monitor intermediates via chiral chromatography and NMR (e.g., ¹H/¹³C for allyl-pyrrolidine conformation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
